molecular formula C14H12N2O2S B1392523 3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide CAS No. 1242875-25-7

3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B1392523
M. Wt: 272.32 g/mol
InChI Key: DIRCYOFJPWUNPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial as it determines its physical and chemical properties. Unfortunately, I couldn’t find the exact molecular structure of “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide”. However, I found information on a similar compound, “3-Amino-N-[(5-chloro-2-thienyl)methyl]-2-methyl-3-thioxoprop anamide”. It has a molecular formula of C9H11ClN2OS2 and an average mass of 262.779 Da1.



Chemical Reactions Analysis

Understanding the chemical reactions that a compound can undergo is essential for predicting its behavior in different contexts. While I couldn’t find specific reactions involving “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide”, I found a reference to aromatic ketones2. Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring2. This might suggest potential reactions that “3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide” could undergo, given its aromatic nature.


Scientific Research Applications

  • Heterocyclic Synthesis and Antibacterial Applications : A study by Ahmed (2007) focused on the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives for potential use as antibiotics and antibacterials against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

  • Development of Bioactive Chemical Entities : Lavanya et al. (2017) synthesized new derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide for antimicrobial, anti-inflammatory, and antioxidant applications. The compounds were evaluated for their in vitro activities (Lavanya, Sribalan, & Padmini, 2017).

  • Cholinesterase Inhibition and Alzheimer's Research : Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, potentially useful in treating neurodegenerative diseases like Alzheimer's. Some compounds showed potent butyrylcholinesterase inhibition and effects on Aβ self-aggregation (Abedinifar et al., 2018).

  • Diversity-Oriented Synthesis for Drug Discovery : Han, Wu, and Dai (2014) developed a diversity-oriented synthesis method for highly functionalized benzofuran-2-carboxamides, potentially useful in drug discovery (Han, Wu, & Dai, 2014).

  • PARP-1 Inhibition in Cancer Therapy : Research by Lee et al. (2012) identified benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are relevant in cancer therapy (Lee, Yi, Lee, & Oh, 2012).

  • Sigma Receptor Ligands for Neurological Disorders : Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands as selective sigma receptors, potentially useful in treating neurological disorders (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

properties

IUPAC Name

3-amino-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-12-10-5-1-2-6-11(10)18-13(12)14(17)16-8-9-4-3-7-19-9/h1-7H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRCYOFJPWUNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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